molecular formula C14H15BrN2O4S3 B2454715 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide CAS No. 1251687-29-2

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide

Cat. No. B2454715
CAS RN: 1251687-29-2
M. Wt: 451.37
InChI Key: PMRDKPFRBQPSPD-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H15BrN2O4S3 and its molecular weight is 451.37. The purity is usually 95%.
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Scientific Research Applications

Transition Metal Complexes and Biological Evaluation

Sulfonamide-derived new ligands and their transition metal complexes have been synthesized and characterized. These compounds, including those similar in structure to the queried chemical, have demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. The structure and nature of bonding of these compounds were deduced from various physical, spectral, and analytical data (Chohan & Shad, 2011).

Synthesis via Suzuki–Miyaura Cross Coupling

Thiophene sulfonamide derivatives have been synthesized via Suzuki cross-coupling reaction, demonstrating the efficiency of this method for producing compounds with potential urease inhibition and hemolytic activities. These compounds have also been evaluated for their antibacterial activities, showing promise as antibacterial agents (Noreen et al., 2017).

Antitumor and Antibacterial Agents

A novel series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have been synthesized, evaluated for their in vitro activity against human tumor cell lines and screened for antibacterial activity. This research highlights the potential of these compounds as antitumor and antibacterial agents, with some compounds showing higher activity than the standard drugs used in the studies (Hafez, Alsalamah, & El-Gazzar, 2017).

Physicochemical Interactions with Surfactants

The interactions of thiophene derivatives with surfactants have been studied to understand their solubilization and partitioning behaviors. These studies provide insights into the physicochemical properties of such compounds and their potential applications in formulation science (Saeed et al., 2017).

Carbonic Anhydrase Inhibitors

Iminothiazolidinone-sulfonamide hybrids have been synthesized and shown to be potent inhibitors of carbonic anhydrase II and IX, enzymes involved in various diseases. These findings suggest the potential therapeutic applications of these compounds in treating conditions such as glaucoma, epilepsy, and tumors (Mahmood et al., 2018).

properties

IUPAC Name

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4S3/c1-10-3-4-11(17-7-2-8-23(17,18)19)9-12(10)16-24(20,21)14-6-5-13(15)22-14/h3-6,9,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRDKPFRBQPSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide

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